

HS-173: Mechanism & Off-Target Effects FAQ

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Compound Focus: HS-173

CAS No.: 1276110-06-5

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What is the primary target and mechanism of action of HS-173? HS-173 is a novel, small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) pathway, specifically the PI3K α isoform. Its main mechanism is the competitive inhibition of ATP binding to the PI3K α catalytic site, leading to the suppression of the downstream PI3K/AKT/mTOR signaling axis. This results in reduced cancer cell proliferation, increased apoptosis, and the inhibition of processes like epithelial-mesenchymal transition (EMT) and metastasis [1].

Does HS-173 have documented off-target effects? Yes, research indicates that HS-173 can inhibit other members of the PI3K superfamily, which are considered off-targets in the context of pure PI3K α inhibition. Most notably, it has been shown to potently inhibit key DNA damage response kinases.

- **ATM and DNA-PKcs Inhibition:** HS-173 significantly attenuates the repair of radiation-induced DNA double-strand breaks by inhibiting the activity of Ataxia-Telangiectasia Mutated (ATM) and DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs). This off-target activity is responsible for its strong radiosensitizing effects [2].
- **General Off-Target Potential:** A broader study on cancer therapeutics suggests that off-target toxicity is a common mechanism of action for many drugs that fail in clinical trials. This highlights the importance of rigorous genetic validation to deconvolute a drug's true mechanism [3].

How does the inhibition profile of HS-173 influence its use as a radiosensitizer? The off-target inhibition of ATM and DNA-PKcs is directly responsible for its efficacy as a radiosensitizer. Radiation therapy kills cells by causing DNA damage, particularly double-strand breaks. ATM and DNA-PKcs are two central kinases that orchestrate the repair of this damage. By inhibiting them, HS-173 prevents cancer cells from fixing radiation-induced DNA damage, leading to sustained DNA damage and enhanced cell death [2].

What is the evidence for combining HS-173 with other targeted therapies? Preclinical studies support combining PI3K inhibitors with EGFR inhibitors for a synergistic effect. One study found that **HS-173** was more effective in combination with the **irreversible EGFR/ERBB2 inhibitor afatinib** than with reversible EGFR inhibitors in head and neck squamous cell carcinoma (HNSCC) models. This suggests that the class of EGFR inhibitor used in combination is critical for achieving maximal therapeutic benefit [4].

Specificity & Cellular Activity Data

The following table summarizes key quantitative data on **HS-173's** target specificity and cellular effects.

Aspect	Experimental Details	Key Findings/Values
Primary Target (In vitro IC₅₀)	Enzymatic assay against PI3K α isoform [5]	0.8 nM
Off-Target: DNA Damage Kinases	Assessment of kinase activity in pancreatic cancer cells (Miapaca-2, PANC-1) after radiation [2]	Potent inhibition of ATM and DNA-PKcs activation.

| **Cellular Antiproliferative Activity (IC₅₀)** | 72-hour sensitivity assay (SRB or CCK-8) across various human cancer cell lines [5] | **A549 (lung): 0.26 μ M HCT-116 (colorectal): 0.25-0.54 μ M MDA-MB-231 (breast): 0.76 μ M SK-HEP1 (liver): 1.09 μ M** | | **Synergistic Chemotherapy** | Combination index analysis with cisplatin in HNSCC cell lines (SCC25, CAL27, FaDu) [6] | Synergistic effect observed with **cisplatin**. | | **In Vivo Antitumor Efficacy** | Xenograft models (e.g., pancreatic cancer); administered via intraperitoneal (i.p.) injection [2] [7] [1] | Effective tumor growth inhibition at doses of **10 mg/kg** and **30 mg/kg**. |

Key Experimental Protocols

Here are outlines of common methodologies used to evaluate **HS-173's** efficacy and mechanisms, which you can adapt for your troubleshooting.

1. Clonogenic Survival Assay for Radiosensitization This protocol tests the ability of **HS-173** to enhance the effects of radiation.

- **Cell Seeding:** Plate pancreatic cancer cells (e.g., Miapaca-2, PANC-1) at low density in culture dishes.
- **Drug Pre-treatment:** Incubate cells with **HS-173** (e.g., at concentrations of 0-10 μM) for 24 hours.
- **Irradiation:** Expose cells to varying doses of radiation (e.g., 0-6 Gy).
- **Post-treatment:** Replace the media with fresh drug-free media 2 hours after irradiation.
- **Colony Formation:** Allow cells to grow for 10-14 days, then fix and stain colonies.
- **Analysis:** Count colonies (typically defined as >50 cells) manually. Plot the surviving fraction against radiation dose to demonstrate enhanced radiosensitivity [2].

2. Assessing DNA Damage Repair via Western Blot This protocol evaluates the inhibition of DNA repair machinery.

- **Cell Treatment & Irradiation:** Treat cells with **HS-173** (e.g., 1-10 μM) for 6 hours, then irradiate (e.g., 4-10 Gy). Include non-irradiated and irradiation-only controls.
- **Protein Extraction:** Lyse cells at specific time points post-irradiation (e.g., 0.5, 2, 6, 24 hours) to capture DNA repair dynamics.
- **Western Blotting:** Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with primary antibodies against:
 - Phosphorylated ATM (Ser1981)
 - Phosphorylated DNA-PKcs (Ser2056)
 - Total ATM and DNA-PKcs (loading controls)
 - DNA damage marker γH2AX (to indicate sustained damage)
- **Expected Outcome:** **HS-173** treated cells will show reduced levels of p-ATM and p-DNA-PKcs and higher levels of γH2AX compared to irradiation-only controls [2].

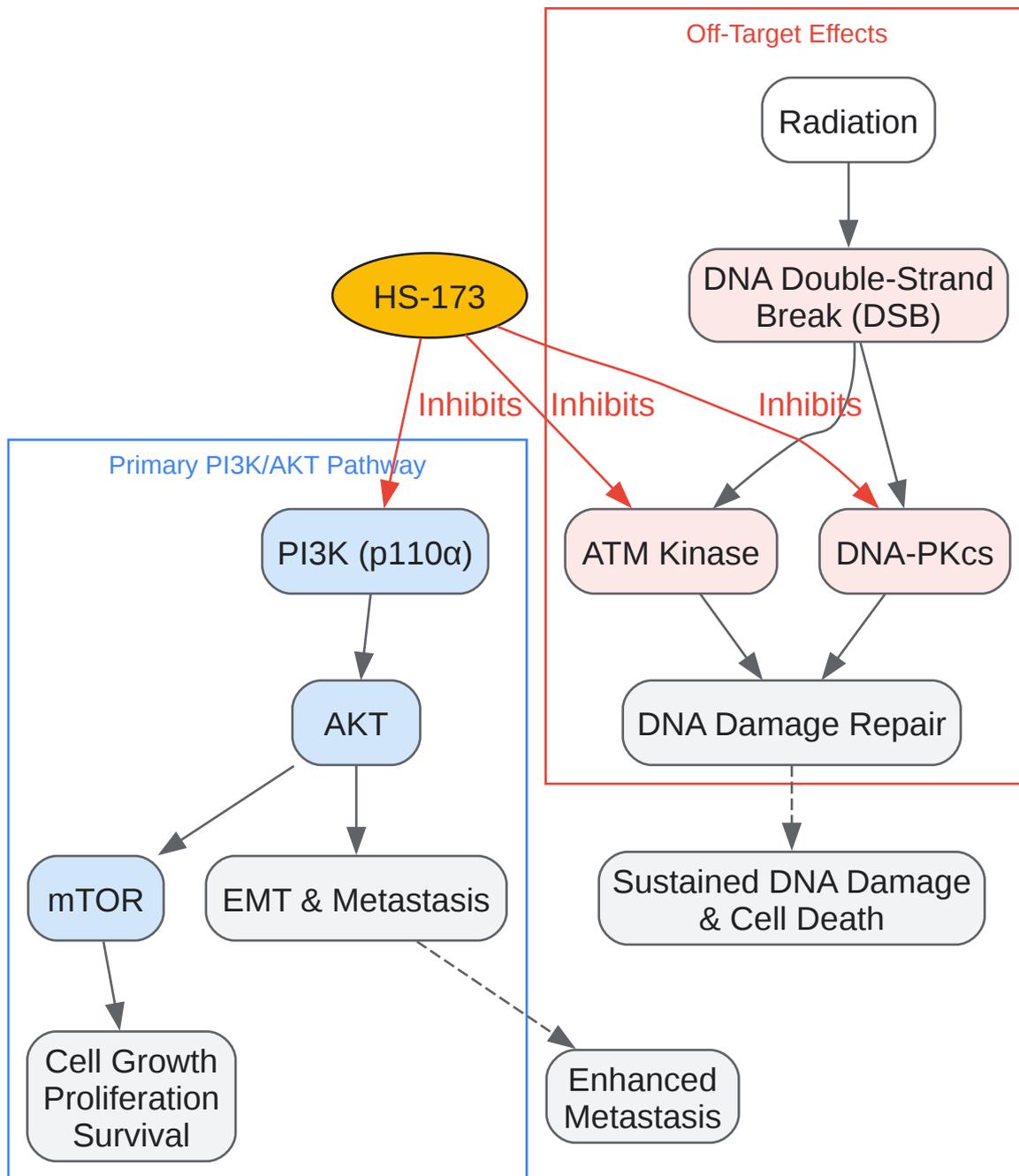
3. In Vivo Tumor Growth and Metastasis Model This protocol tests the efficacy of **HS-173** in animal models.

- **Animal Model:** Use immunocompromised mice (e.g., nude mice) implanted with human cancer cell xenografts (e.g., pancreatic Panc-1, Miapaca-2).
- **Dosing Regimen:** Administer **HS-173** via intraperitoneal (i.p.) injection at 10-30 mg/kg, typically 3-5 times per week.
- **Analysis of Primary Tumors:** Monitor and measure tumor volume regularly. At endpoint, harvest tumors for:
 - Immunohistochemistry (IHC) for TUNEL (apoptosis), PCNA (proliferation), and p-AKT (target engagement).
 - Analysis of metastasis to lungs and liver by counting nodules.
- **Outcome:** **HS-173** should significantly suppress tumor growth and metastasis compared to vehicle control [1].

HS-173 Signaling Pathway and Off-Target Effects

The diagram below summarizes the primary and off-target pathways affected by **HS-173**.

HS-173 Primary and Off-Target Signaling Pathways



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